(4-Ethylbenzyl)magnesium chloride
CAS No.:
Cat. No.: VC14395173
Molecular Formula: C9H11ClMg
Molecular Weight: 178.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11ClMg |
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Molecular Weight | 178.94 g/mol |
IUPAC Name | magnesium;1-ethyl-4-methanidylbenzene;chloride |
Standard InChI | InChI=1S/C9H11.ClH.Mg/c1-3-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1 |
Standard InChI Key | ZNMOTLMCBDFIJQ-UHFFFAOYSA-M |
Canonical SMILES | CCC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] |
Introduction
Synthesis of (4-Ethylbenzyl)magnesium Chloride
Reaction Conditions and Methodology
The synthesis of (4-Ethylbenzyl)magnesium chloride follows a classical Grignard preparation, as outlined in Example 19 of US Patent 3,438,991 . The procedure involves:
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Reactants:
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4-Ethylbenzyl chloride (105.8 parts)
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Magnesium turnings (15.8 parts)
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Anhydrous ether (640 parts)
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Procedure:
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Magnesium and 4-ethylbenzyl chloride are combined in anhydrous ether under a nitrogen atmosphere.
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The mixture is refluxed for 2 hours to initiate the exothermic reaction, forming the Grignard reagent.
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After cooling, a solution of 1-benzyl-4-piperidone (60.2 parts) in ether is added dropwise, followed by overnight stirring.
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Workup:
Table 1: Synthesis Parameters for (4-Ethylbenzyl)magnesium Chloride
Parameter | Value |
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Solvent | Anhydrous ether |
Temperature | Reflux (~35–40°C) |
Reaction Time | 2 hours (reflux) + overnight |
Yield (Product) | Not explicitly reported |
Product Boiling Point | 193–198°C at 0.05 mmHg |
This method ensures high purity and reactivity, critical for subsequent synthetic steps.
Structural and Chemical Properties
Molecular Characteristics
(4-Ethylbenzyl)magnesium chloride’s structure combines a magnesium-bound chloride with a benzyl group bearing a para-ethyl substituent. The ethyl group enhances the reagent’s stability by donating electron density through inductive effects, while the benzyl moiety provides aromaticity for π-π interactions in transition states.
Physical Properties
While specific data for (4-Ethylbenzyl)magnesium chloride are scarce, analogous Grignard reagents exhibit:
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Solubility: Miscible with ethers and hydrocarbons.
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Reactivity: Pyrophoric in air, requiring handling under inert gases.
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Stability: Decomposes in protic solvents (e.g., water, alcohols).
Reactivity and Mechanistic Insights
Nucleophilic Addition to Ketones
The reagent reacts with ketones via a two-step mechanism:
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Nucleophilic Attack: The Grignard’s carbanion attacks the electrophilic carbonyl carbon.
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Protonation: The resulting alkoxide is protonated to form a tertiary alcohol.
In Example 19, (4-Ethylbenzyl)magnesium chloride adds to 1-benzyl-4-piperidone, yielding 1-benzyl-4-(4-ethylbenzyl)piperidin-4-ol . This product’s psychoactive properties highlight the reagent’s role in accessing biologically active scaffolds.
Competing Reactions
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Protonolysis: Rapid reaction with water or alcohols to yield hydrocarbons.
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Coupling: Formation of biphenyl derivatives in the presence of transition metals.
Applications in Pharmaceutical Synthesis
Synthesis of Piperidine Derivatives
The compound’s primary application lies in synthesizing 4-substituted piperidines, which are prevalent in psychotropic drugs. For instance, 1-benzyl-4-(4-ethylbenzyl)piperidin-4-ol (from Example 19) serves as an intermediate for analgesics and antidepressants .
Case Study: Analgesic Development
In Example 21, the Grignard reagent is used to prepare 1-[γ-(4-fluorobenzoyl)propyl]-4-(4-ethylbenzyl)piperidin-4-ol hydrochloride, a compound with reported spasmolytic and antipyretic activities . The ethylbenzyl group enhances lipid solubility, potentially improving blood-brain barrier penetration.
Table 2: Key Pharmaceutical Intermediates Synthesized Using (4-Ethylbenzyl)magnesium Chloride
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